1-(3,4-dichlorophenyl)-4-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
Description
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4S/c1-15-3-4-17(11-16(15)2)19-13-31-24-22(19)23(27-14-28-24)30-9-7-29(8-10-30)18-5-6-20(25)21(26)12-18/h3-6,11-14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCBYBDPIOFKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC(=C(C=C5)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dichlorophenyl)-4-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Formula : C19H19Cl2N3S
- Molecular Weight : 389.35 g/mol
- CAS Number : Not specified in the available data.
The compound features a piperazine core substituted with a dichlorophenyl group and a thieno[2,3-d]pyrimidin moiety, which is known for various biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, thieno[2,3-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation. A study reported that derivatives of thieno[2,3-d]pyrimidine displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The piperazine scaffold has been associated with antimicrobial properties. Compounds containing piperazine rings have shown effectiveness against various bacterial strains. A related study found that piperazine derivatives could disrupt bacterial cell membranes leading to cell lysis . The specific activity of our compound against microbial pathogens remains to be fully elucidated but is a promising area for further research.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. They often act as serotonin receptor modulators, which can influence mood and anxiety disorders. The dichlorophenyl substitution may enhance binding affinity to serotonin receptors, suggesting potential applications in treating psychiatric conditions .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various thieno[2,3-d]pyrimidine derivatives in vitro. The results indicated that compounds with similar structural motifs to our target compound exhibited IC50 values in the low micromolar range against several cancer cell lines. These findings suggest that modifications in the side chains can significantly influence biological activity .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, a series of piperazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics. This suggests that our compound may also possess similar properties worth investigating .
Table of Biological Activities
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Table 1: Antitumor Activity of 1-(3,4-dichlorophenyl)-4-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
Antimicrobial Properties
The compound has shown activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity
Anticonvulsant Activity
The structural similarities with known anticonvulsants suggest that this compound may possess anticonvulsant properties. Studies on related piperazine derivatives indicate potential efficacy in seizure disorders.
Table 3: Anticonvulsant Activity Studies
| Compound Name | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Piperazine Derivative A | PTZ-induced seizures | 100 | |
| Piperazine Derivative B | Maximal electroshock | 85 |
Case Studies
Several studies have explored the pharmacological properties of similar compounds:
- A study on piperazine derivatives demonstrated significant NK(1) receptor antagonism with favorable pharmacokinetic profiles.
- Another investigation into thieno[2,3-d]pyrimidine derivatives revealed their capacity to inhibit tumor growth in xenograft models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thieno[2,3-d]pyrimidine Core
Notes:
- The 6-methyl-5-phenyl substitution () introduces steric bulk, which could affect binding pocket interactions in kinase targets .
- Pyrazolo[3,4-d]pyrimidine derivatives () replace the thieno[2,3-d]pyrimidine core, demonstrating scaffold flexibility for similar pharmacological targets .
Piperazine Substituent Modifications
Notes:
- 3,4-Dichlorophenyl (target compound) vs. 2,4-dichlorophenyl (): The position of chlorine atoms influences electronic effects, with para-substitution favoring π-π stacking in receptor binding .
- 4-Nitrophenyl () is reduced to an amine, improving solubility and enabling salt formation for pharmacokinetic optimization .
Physicochemical Properties
Notes:
- The 3,4-dichlorophenyl and 3,4-dimethylphenyl groups increase ClogP, reducing aqueous solubility but improving membrane permeability.
- Morpholine-substituted analogs () exhibit balanced solubility due to polar oxygen atoms .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
